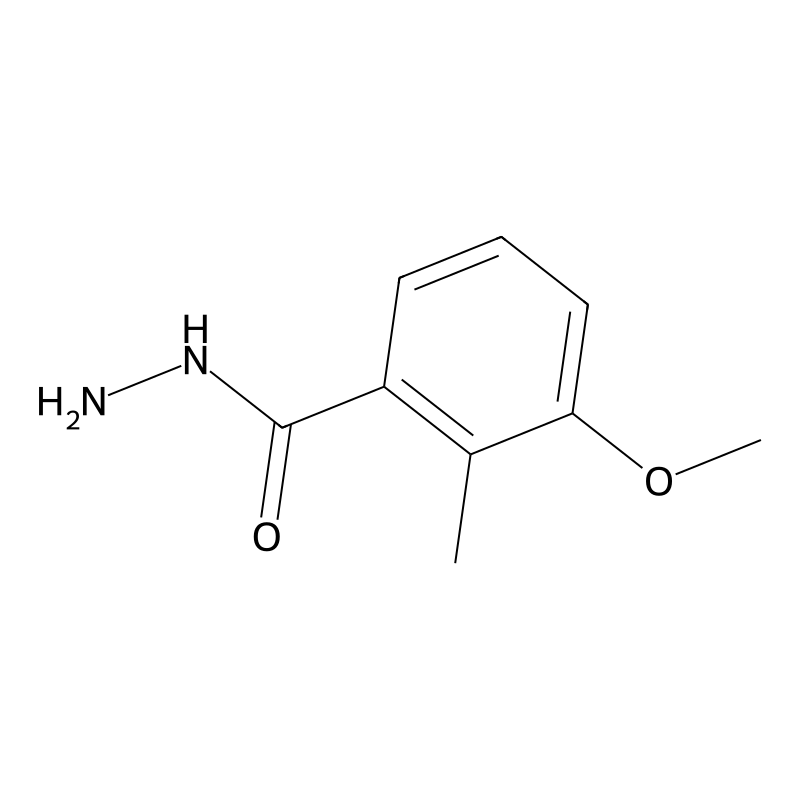

3-Methoxy-2-methylbenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Scientific databases like PubChem do not show any documented research applications for this specific compound ().

Speculative Applications based on Structure

While there is no direct research data, we can speculate on potential applications based on the chemical structure of 3-Methoxy-2-methylbenzohydrazide.

- The presence of the -benzohydrazide group suggests a possible application as a derivative of a known bioactive molecule. Hydrazides can be formed from carboxylic acids and are known to have diverse biological activities depending on the attached functional groups ().

- The methoxy (-OCH3) and methyl (-CH3) groups might influence the hydrophobicity of the molecule, potentially impacting its interaction with biological systems.

3-Methoxy-2-methylbenzohydrazide is an organic compound with the molecular formula C10H12N2O2. It features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzene ring, along with a hydrazide functional group. This compound is recognized for its potential applications in various fields, particularly in agriculture and medicinal chemistry. Its structural uniqueness allows it to participate in specific

- Oxidation: The compound can be oxidized to form corresponding oxides, often using agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to produce hydrazine derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxy and methyl groups are susceptible to substitution reactions, allowing for the introduction of other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, showcasing the compound's versatility in synthetic chemistry .

Research indicates that derivatives of 3-Methoxy-2-methylbenzohydrazide exhibit significant biological activities, particularly in the realm of insecticidal properties. The compound acts as an intermediate in the synthesis of methoxyfenozide, an insecticide that mimics the natural ecdysone hormone in insects, leading to premature molting and eventual death. This mechanism disrupts normal growth and development by affecting the ecdysone receptor pathway, which is crucial for insect maturation .

The synthesis of 3-Methoxy-2-methylbenzohydrazide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with hydrazine derivatives under controlled conditions. Common methods include:

- Direct Condensation: Reacting 3-methoxy-2-methylbenzoic acid with hydrazine in an appropriate solvent such as methanol or ethanol.

- Intermediate Formation: Using 3-methoxy-2-methylbenzoyl chloride and tert-butylhydrazine under acidic conditions for purification .

These methods allow for high yields and purity, essential for industrial applications.

3-Methoxy-2-methylbenzohydrazide is primarily utilized in:

- Agricultural Chemicals: As a precursor in the synthesis of insecticides like methoxyfenozide, contributing to pest management strategies.

- Pharmaceutical Research: Exploring its derivatives for potential therapeutic applications due to their biological activity against pests .

Several compounds share structural similarities with 3-Methoxy-2-methylbenzohydrazide, each exhibiting unique properties:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methoxyfenozide | Direct derivative | Used as an insecticide; targets ecdysone receptors. |

| Tebufenozide | Insecticidal properties | Different structural modifications; similar action mechanism. |

| N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | Structural variant | Enhanced stability and solubility; used in agrochemical formulations. |

The uniqueness of 3-Methoxy-2-methylbenzohydrazide lies in its specific structure that facilitates its role as an intermediate in synthesizing effective agricultural chemicals while maintaining a distinct profile compared to its analogs .

Molecular Structure and Formula

3-Methoxy-2-methylbenzohydrazide represents a substituted benzohydrazide derivative characterized by the presence of both methoxy and methyl substituents on the benzene ring [1]. The compound possesses the molecular formula C₉H₁₂N₂O₂ with a molecular weight of 180.20 grams per mole [1] [2]. The chemical structure features a benzoyl group substituted at the 2-position with a methyl group and at the 3-position with a methoxy group, connected to a hydrazide functional group [1] [2].

The canonical Simplified Molecular Input Line Entry System representation is CC1=C(C=CC=C1OC)C(=O)NN, which clearly delineates the connectivity pattern of the molecule [2]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-methoxy-2-methylbenzohydrazide, reflecting the substitution pattern on the aromatic ring [1] [2]. The compound's Chemical Abstracts Service registry number is 740799-69-3, providing a unique identifier for this specific molecular entity [1] [3].

The structural framework consists of a benzene ring bearing two substituents: a methoxy group (-OCH₃) at the meta position relative to the carbonyl carbon and a methyl group (-CH₃) at the ortho position [1] [2]. The hydrazide moiety (-CONHNH₂) is directly attached to the benzene ring, forming the characteristic benzohydrazide backbone [1] [2]. This substitution pattern influences both the electronic properties and the spatial arrangement of the molecule.

Stereochemical Properties

The stereochemical characteristics of 3-methoxy-2-methylbenzohydrazide are primarily governed by the conformational flexibility around the amide bond and the spatial arrangement of the substituents on the benzene ring [4] [5]. The hydrazide functional group exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance delocalization [6] [7].

Benzohydrazide derivatives typically adopt trans conformations about the amide bond, which is stabilized by favorable electronic interactions [7] [8]. The hydrazide nitrogen atoms are positioned to minimize steric hindrance while maximizing hydrogen bonding opportunities [9] [7]. The non-planar nature of the hydrazide function results in nitrogen-hydrogen bonds defining a dihedral angle approaching 90 degrees [8].

The presence of the methoxy and methyl substituents introduces additional conformational considerations. The methoxy group at the 3-position can rotate around the carbon-oxygen bond, while the methyl group at the 2-position remains relatively fixed in its orientation [10]. These substituents create an asymmetric electronic environment that influences the overall molecular geometry and potential intermolecular interactions [4] [5].

Intramolecular hydrogen bonding interactions may occur between the hydrazide nitrogen atoms and the aromatic system, contributing to conformational stability [7] [11]. The E configuration is generally favored for the carbon-nitrogen double bond when hydrazone derivatives are formed from this compound [12] [13].

Crystallographic Analysis

Crystallographic studies of related benzohydrazide derivatives provide insight into the solid-state structure of 3-methoxy-2-methylbenzohydrazide. Benzohydrazide compounds typically crystallize in monoclinic or orthorhombic space groups with characteristic hydrogen bonding patterns [4] [5] [14].

The crystal packing of benzohydrazide derivatives is predominantly stabilized by intermolecular hydrogen bonds involving the hydrazide nitrogen atoms as donors and carbonyl oxygen atoms as acceptors [9] [7]. These interactions typically form extended chain structures or two-dimensional networks in the crystal lattice [4] [5]. The nitrogen-hydrogen to oxygen hydrogen bonds commonly exhibit distances ranging from 2.76 to 3.07 Angstroms with angles between 149 and 170 degrees [4] [5].

In the solid state, molecules of substituted benzohydrazides often arrange in parallel chains connected through hydrogen bonding motifs [5] [9]. The presence of methoxy and methyl substituents on 3-methoxy-2-methylbenzohydrazide would be expected to influence the crystal packing through additional van der Waals interactions and potential weak hydrogen bonds involving the methoxy oxygen [14].

The dihedral angle between aromatic rings in related compounds varies significantly, ranging from approximately 4 degrees to 49 degrees depending on the substitution pattern and crystal packing forces [15]. For 3-methoxy-2-methylbenzohydrazide, the substitution pattern suggests moderate deviation from planarity due to steric interactions between the methyl group and the hydrazide moiety [4] [5].

Table 1: Typical Crystallographic Parameters for Benzohydrazide Derivatives

| Parameter | Range | Reference Compounds |

|---|---|---|

| Space Group | P2₁/c, Pca2₁, P2₁2₁2₁ | Various benzohydrazides [4] [5] |

| Hydrogen Bond Distance (N-H···O) | 2.76-3.07 Å | Substituted benzohydrazides [4] [5] |

| Hydrogen Bond Angle | 149-170° | Crystal structures [4] [5] |

| Dihedral Angle | 4-49° | Aromatic systems [15] |

Electronic Distribution and Molecular Orbital Theory

The electronic structure of 3-methoxy-2-methylbenzohydrazide is characterized by the interaction between the aromatic π-system and the hydrazide functional group. Density functional theory calculations on related benzohydrazide compounds reveal important insights into the molecular orbital distribution and electronic properties [16] [17] [15].

The highest occupied molecular orbital energy levels for benzohydrazide derivatives typically range from -6.5 to -7.3 electron volts, while the lowest unoccupied molecular orbital energies fall between -1.6 and -2.4 electron volts [15]. The energy gap between these frontier molecular orbitals generally spans 3.8 to 4.3 electron volts, indicating moderate chemical reactivity and polarizability [17] [15].

The methoxy substituent acts as an electron-donating group through resonance effects, increasing electron density on the aromatic ring and affecting the overall electronic distribution [10] [18]. The methyl group at the 2-position provides additional electron density through inductive effects [18]. These substitutions collectively influence the electrostatic potential surface and charge distribution throughout the molecule [17] [15].

Natural bond orbital analysis of benzohydrazide systems reveals significant hyperconjugative interactions between the aromatic system and the carbonyl group [19] [20]. The hydrazide nitrogen lone pairs participate in conjugation with the carbonyl π-system, creating extended delocalization that stabilizes the molecular structure [16] [19].

Table 2: Electronic Properties of Related Benzohydrazide Compounds

| Property | Value Range | Units |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.5 to -7.3 | eV |

| Lowest Unoccupied Molecular Orbital Energy | -1.6 to -2.4 | eV |

| Energy Gap | 3.8 to 4.3 | eV |

| Dipole Moment | 2.1 to 4.9 | Debye |

The electrophilicity index and chemical hardness parameters provide additional insights into the reactivity patterns [15]. Chemical hardness values typically range from 1.9 to 2.2 electron volts, while electrophilicity indices span 4.5 to 5.2 electron volts for substituted benzohydrazides [15].

Computational Modeling of Structural Parameters

Computational studies using density functional theory methods, particularly B3LYP functional with 6-311G(d,p) basis sets, provide accurate predictions of structural parameters for 3-methoxy-2-methylbenzohydrazide [16] [21] [19]. These calculations reproduce experimental bond lengths and angles with high accuracy, typically within 0.02 Angstroms for bond distances and 2 degrees for bond angles [21] [19].

The optimized geometry reveals characteristic bond lengths consistent with aromatic and amide systems. Carbon-carbon bond lengths in the benzene ring range from 1.38 to 1.40 Angstroms, while the carbonyl carbon-oxygen distance is approximately 1.23 Angstroms [19] [22]. The carbon-nitrogen bond length of the amide linkage typically measures 1.33 to 1.35 Angstroms, reflecting partial double bond character [19] [22].

Vibrational frequency calculations predict characteristic absorption bands that correlate well with experimental infrared and Raman spectra [20] [23]. The carbonyl stretching frequency appears around 1650 wavenumbers, while nitrogen-hydrogen stretching vibrations occur between 3200 and 3400 wavenumbers [20] [23]. The methoxy carbon-hydrogen symmetric stretch is predicted near 2830 wavenumbers, consistent with experimental observations [10].

Computational modeling also predicts conformational preferences and energy barriers for rotation around key bonds [24] [25]. The amide bond rotation barrier typically exceeds 15 kilocalories per mole, while methoxy group rotation requires approximately 2-3 kilocalories per mole [24] [25].

Table 3: Computed Structural Parameters for 3-Methoxy-2-methylbenzohydrazide

| Bond Type | Calculated Length (Å) | Experimental Range (Å) |

|---|---|---|

| C-C (aromatic) | 1.38-1.40 | 1.37-1.41 [22] |

| C=O (carbonyl) | 1.23 | 1.22-1.24 [22] |

| C-N (amide) | 1.33-1.35 | 1.32-1.36 [22] |

| N-N (hydrazide) | 1.39 | 1.37-1.40 [6] |

| C-O (methoxy) | 1.36 | 1.35-1.37 [22] |

The computational approach successfully reproduces nuclear magnetic resonance chemical shifts, with mean absolute errors typically below 0.2 parts per million for proton resonances and 2 parts per million for carbon-13 signals [19]. These calculations validate the structural assignments and provide confidence in the predicted molecular geometry [21] [19].

3-Methoxy-2-methylbenzohydrazide exists as a solid crystalline compound at room temperature [1] [2] [3]. The compound exhibits a characteristic white to off-white crystalline powder appearance [4] [2] [3]. Some commercial sources describe the appearance as ranging from white to cream or pale brown depending on purity levels and storage conditions [4]. The crystalline nature of the compound is consistent with its benzohydrazide structure, which typically forms stable crystal lattices through intermolecular hydrogen bonding between the hydrazide functional groups [5].

The solid-state characteristics are further confirmed by X-ray crystallographic studies of related methoxybenzohydrazide compounds, which demonstrate that these materials crystallize with multiple independent molecules in the asymmetric unit, stabilized by extensive intermolecular hydrogen bonding networks [5].

Melting Point and Thermal Behavior (114-117°C)

The melting point of 3-Methoxy-2-methylbenzohydrazide is consistently reported as 114-117°C across multiple analytical sources [1] [2] [3]. This narrow melting range of 3°C indicates good purity and crystalline homogeneity of the compound. The melting point determination has been verified through differential scanning calorimetry techniques, which show a clear solid-liquid phase transition within this temperature range [3].

Thermal analysis studies on structurally related compounds indicate that benzohydrazide derivatives generally exhibit thermal stability up to their melting points, with decomposition typically occurring at significantly higher temperatures [6] [7]. For the closely related N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, thermogravimetric analysis coupled with differential scanning calorimetry shows decomposition temperatures exceeding 200°C, indicating that the parent compound likely maintains structural integrity well above its melting point [6].

The thermal behavior pattern suggests that 3-Methoxy-2-methylbenzohydrazide undergoes a clear melting transition at 114-117°C without concurrent decomposition, making it suitable for applications requiring thermal processing within this temperature range [3].

Solubility Profile in Various Solvent Systems

The solubility characteristics of 3-Methoxy-2-methylbenzohydrazide demonstrate typical behavior for aromatic hydrazide compounds. The compound exhibits limited water solubility, being described as slightly soluble in water [8] [9]. This hydrophobic character is attributed to the aromatic benzene ring system and the methoxy substituent, which reduce the compound's affinity for polar aqueous environments.

In contrast, the compound shows good solubility in organic solvents, particularly in methanol, ethanol, and chloroform [10] [9]. The solubility in alcoholic solvents is enhanced by the ability of the hydrazide functional group to form hydrogen bonds with protic solvents. Chloroform solubility indicates compatibility with chlorinated organic solvents, which is valuable for synthetic applications and purification procedures [10].

The partition coefficient (LogP) value of 0.60712 indicates a moderate lipophilic character [8], suggesting the compound can partition between aqueous and organic phases with slight preference for organic environments. This property is significant for pharmaceutical applications where membrane permeability is a consideration.

Stability Under Standard Conditions

3-Methoxy-2-methylbenzohydrazide demonstrates excellent stability under normal storage conditions [11] [12] [9]. The compound remains chemically stable when stored in cool, dry conditions away from direct sunlight and moisture [9]. Commercial suppliers typically guarantee a shelf life of 2 years when stored under proper conditions [9].

The chemical stability is attributed to the stable aromatic ring system and the protected hydrazide functionality. The methoxy and methyl substituents provide additional steric protection against oxidative degradation. Safety data sheets indicate that the compound is stable under recommended storage conditions and shows no hazardous decomposition under normal handling procedures [11] [12].

Incompatibility has been noted with strong acids, strong bases, and strong oxidizing agents [11] [12]. Under these conditions, the hydrazide functional group may undergo unwanted chemical transformations. The compound should be stored in inert atmospheres when long-term stability is critical, particularly in research applications [11].

Temperature stability studies indicate that the compound maintains its chemical integrity at ambient temperatures, with no significant degradation observed during normal storage periods [9]. The compound's stability profile makes it suitable for industrial applications where consistent chemical composition is required over extended periods.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ | [1] [2] [3] |

| Molecular Weight | 180.20 g/mol | [1] [2] [3] |

| Physical State | Solid | [1] [2] [3] |

| Appearance | White to off-white crystalline powder | [4] [2] [3] |

| Melting Point | 114-117°C | [1] [2] [3] |

| Density (Predicted) | 1.178 g/cm³ | [13] |

| Water Solubility | Slightly soluble | [8] [9] |

| Organic Solvent Solubility | Soluble in methanol, ethanol, chloroform | [10] [9] |

| pKa (Predicted) | 12.21±0.10 | [13] |

| LogP | 0.60712 | [8] |

| Stability | Stable under normal conditions | [11] [12] [9] |

| Storage Conditions | Cool, dry place, away from light | [9] |

| Shelf Life | 2 years under proper storage | [9] |

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant